molecular formula C23H27Cl2N3O4S B2615698 2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1215708-45-4

2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No. B2615698
CAS RN: 1215708-45-4
M. Wt: 512.45
InChI Key: MBUQJMXRXJHXQD-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a methoxy group, a methylbenzothiazole group, and a morpholinoethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 4-chlorophenoxy group could potentially be introduced via a nucleophilic substitution reaction . The 4-methoxy-7-methylbenzo[d]thiazol-2-yl group could be synthesized using methods similar to those described for the synthesis of 4-methylbenzo[d]thiazol-2-amine . The morpholinoethyl group could potentially be introduced via a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and significant dipole-dipole interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorophenoxy group could potentially undergo further nucleophilic substitution reactions. The morpholinoethyl group could potentially undergo reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and due to its polarity, it would likely be soluble in polar solvents . Its boiling point and melting point would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Structural Characterization

Studies have been conducted on the synthesis of novel compounds with potential biological activities, involving complex chemical reactions and characterizations. For instance, research by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, focusing on their anti-inflammatory and analgesic agents, highlighting the broader category of compounds to which our compound of interest may belong (Abu‐Hashem et al., 2020). Similarly, Galushchinskiy et al. (2017) explore crystal structures of related (oxothiazolidin-2-ylidene)acetamides, comparing their structures and shedding light on the structural diversity and complexity of these compounds (Galushchinskiy et al., 2017).

Biological Screening and Activity

Research into the biological activities of related compounds is crucial for understanding their potential therapeutic applications. Rehman et al. (2013) synthesized a series of compounds including oxadiazole derivatives for screening against enzymes like acetylcholinesterase and found them to possess significant activity (Rehman et al., 2013). This suggests the potential for our compound of interest to exhibit similar biological activities.

Antimicrobial and Antitumor Activities

Several studies have reported on the antimicrobial and antitumor activities of compounds with structural similarities to the compound . For example, Jayadevappa et al. (2012) synthesized a new class of compounds with potential biological activity, indicating the significance of structural features in determining biological efficacy (Jayadevappa et al., 2012). Additionally, the work by Yurttaş et al. (2015) on the synthesis and evaluation of antitumor activity of benzothiazole derivatives emphasizes the potential cancer therapy applications of similar compounds (Yurttaş et al., 2015).

Future Directions

Future research on this compound could potentially focus on exploring its synthesis, its physical and chemical properties, and its potential applications. This could include investigating its potential biological activity and its potential uses in various industries .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4S.ClH/c1-16-3-8-19(29-2)21-22(16)32-23(25-21)27(10-9-26-11-13-30-14-12-26)20(28)15-31-18-6-4-17(24)5-7-18;/h3-8H,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUQJMXRXJHXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

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